molecular formula C24H27N3O3S2 B2424985 4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 919855-65-5

4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2424985
CAS No.: 919855-65-5
M. Wt: 469.62
InChI Key: HJBJXHMAQHTFBC-UHFFFAOYSA-N
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Description

4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a cyclohexyl-ethylsulfamoyl group and a phenylthiazolyl group

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or activator of biological pathways.

    Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As a component in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction between a phenylboronic acid and a halogenated thiazole.

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a substituted benzoic acid with an amine under dehydrating conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the benzamide with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Mechanism of Action

The mechanism of action of 4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide: can be compared with other benzamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer unique chemical and biological properties. This could include enhanced binding affinity to specific targets, improved stability, or distinct reactivity compared to similar compounds.

Properties

IUPAC Name

4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S2/c1-2-27(20-11-7-4-8-12-20)32(29,30)21-15-13-19(14-16-21)23(28)26-24-25-22(17-31-24)18-9-5-3-6-10-18/h3,5-6,9-10,13-17,20H,2,4,7-8,11-12H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBJXHMAQHTFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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